5-Bromo-2-chlorobenzamide

Catalog No.
S701342
CAS No.
188774-55-2
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chlorobenzamide

CAS Number

188774-55-2

Product Name

5-Bromo-2-chlorobenzamide

IUPAC Name

5-bromo-2-chlorobenzamide

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

UZELTISECDSPNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)Cl

Potential Role in Kinase Inhibition:

Limited scientific research suggests 5-bromo-2-chlorobenzamide might possess kinase inhibitory properties. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the development of novel benzamide derivatives as potential Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases. The study mentions 5-bromo-2-chlorobenzamide as one of the synthesized derivatives, but it does not delve into its specific inhibitory activity or efficacy [].

5-Bromo-2-chlorobenzamide is an organic compound with the molecular formula C7H5BrClN and a molecular weight of 218.48 g/mol. It is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, along with an amide functional group. This compound is typically encountered as a white to off-white solid and is soluble in organic solvents like dimethyl sulfoxide and acetone. Its unique structure imparts specific chemical properties that make it useful in various applications, particularly in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The presence of the bromine and chlorine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives.
  • Acylation Reactions: The amide group can undergo acylation, which can modify its reactivity and lead to the synthesis of more complex molecules.
  • Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.

5-Bromo-2-chlorobenzamide exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Research indicates that compounds with similar structural features may exhibit antimicrobial, antifungal, or anticancer properties. For instance, derivatives of 5-bromo-2-chlorobenzamide have been studied for their potential to inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

Several methods have been developed for synthesizing 5-bromo-2-chlorobenzamide:

  • From 2-Chlorobenzoic Acid: A common approach involves bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in an acidic medium. This method allows selective bromination at the 5-position while minimizing side reactions .
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of benzamide derivatives under controlled conditions to ensure selectivity and yield.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps such as nitration, hydrolysis, and subsequent bromination to achieve the desired compound .

5-Bromo-2-chlorobenzamide finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis for developing new materials or compounds with specific properties.
  • Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity.

Interaction studies have shown that 5-bromo-2-chlorobenzamide can interact with various biological targets. For example, it has been observed to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions. Understanding these interactions is crucial for evaluating its safety profile and efficacy when used in pharmaceutical formulations.

Several compounds share structural similarities with 5-bromo-2-chlorobenzamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-chlorobenzoic acidContains carboxylic acid groupAntimicrobial properties
5-Bromo-2-chloroisonicotinic acidContains pyridine ringPotential anti-tuberculosis agent
Isopropyl 5-bromo-2-chlorobenzamideIsopropyl group additionEnzyme inhibition

These compounds are significant due to their diverse biological activities and potential applications in drug development. The presence of halogen atoms typically enhances their reactivity and selectivity in biological systems.

XLogP3

2.2

Other CAS

188774-55-2

Wikipedia

5-Bromo-2-chlorobenzamide

Dates

Modify: 2023-08-15

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